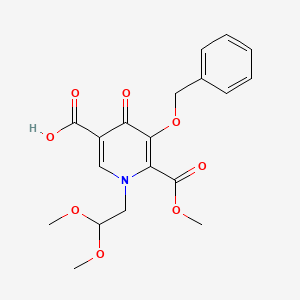

5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

The compound 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a dihydropyridine derivative featuring a benzyloxy substituent at the 5-position, a dimethoxyethyl group at the 1-position, and a methoxycarbonyl group at the 6-position.

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)-6-methoxycarbonyl-4-oxo-5-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO8/c1-25-14(26-2)10-20-9-13(18(22)23)16(21)17(15(20)19(24)27-3)28-11-12-7-5-4-6-8-12/h4-9,14H,10-11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJZLVRNTJZNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis begins with the preparation of the substituted pyridine ring

Step 2: The dimethoxyethyl group is introduced via an alkylation reaction using appropriate alkyl halides under basic conditions.

Step 3: The final compound is obtained after a series of purification steps, including recrystallization and chromatography, ensuring high purity and yield.

Industrial Production Methods: Large-scale production involves similar steps but optimized for yield and cost efficiency. Continuous flow reactors and automated synthesis techniques are employed to handle large volumes and maintain consistent product quality.

Chemical Reactions Analysis

Selective Monohydrolysis of Diester

The methoxycarbonyl group undergoes selective hydrolysis to yield the monocarboxylic acid (4 ).

| Parameter | Batch Conditions | Continuous Flow Conditions |

|---|---|---|

| Reagent | LiOH (6 equiv) | LiOH (6 equiv) |

| Temperature | 0°C | 100°C |

| Time | 4.5 hours | 5 minutes |

| Conversion/Yield | 64% isolated | 100% by HPLC |

| Solvent | Methanol | Methanol/water (10:1) |

This step highlights the efficiency of continuous flow in accelerating reactions while maintaining high yields .

Acetal Deprotection and Aldehyde Formation

The dimethoxyethyl acetal group is cleaved to generate an aldehyde (5 ), critical for subsequent cyclization.

-

Reagents : 62% H₂SO₄ and 98% formic acid.

Cyclization with 3-(R)-Aminobutanol

Aldehyde 5 reacts with 3-(R)-aminobutanol (9 ) to form the tricyclic core (6 ) of dolutegravir.

| Parameter | Details |

|---|---|

| Catalyst | Acetic acid |

| Temperature | 100°C |

| Time | 2.5 hours |

| Yield | 66% isolated |

This step establishes the stereochemistry critical for antiviral activity .

Amidation with 2,4-Difluorobenzylamine

The carboxylic acid in 6 is amidated with 2,4-difluorobenzylamine (10 ) to form intermediate 7 .

| Method | Reagent | Time | Yield |

|---|---|---|---|

| Batch | CDI | 4 h | 33% |

| Continuous Flow | COMU | 1.5 m | 100% |

Flow chemistry drastically improves efficiency, reducing reaction time from hours to minutes .

O-Debenzylation

Final deprotection of the benzyl group yields dolutegravir.

Key Findings

-

Continuous Flow Superiority : Flow methods reduce residence times (e.g., hydrolysis from 4.5 hours to 5 minutes) and improve yields (e.g., amidation from 33% to 100%) .

-

Functional Group Reactivity : The compound’s ester and acetal groups enable sequential transformations under mild conditions, avoiding side reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an antineoplastic agent. It has been synthesized as part of a series of novel dihydropyridine carboxylic acid derivatives aimed at combating multidrug resistance in cancer treatments. In vitro tests demonstrated promising cytotoxic activity against various cancer cell lines, including HCT-15, with IC50 values indicating effective inhibition of cell proliferation .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through interactions with proteins involved in apoptotic pathways, such as PARP-1. Theoretical calculations and molecular docking studies suggest that the compound can effectively bind to target proteins, enhancing its therapeutic potential .

Pharmacological Applications

Antibacterial Properties

While primarily noted for its anticancer properties, there is also evidence suggesting antibacterial activity. Compounds similar to 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid have shown efficacy against both gram-positive and gram-negative bacteria. This broad-spectrum activity could position it as a candidate for developing new antibacterial agents .

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions that yield various derivatives with enhanced biological activities. For instance, modifications to the methoxycarbonyl group or the introduction of different substituents can lead to compounds with improved pharmacological profiles. A notable approach includes activating ynones with triflic anhydride followed by nucleophilic additions to generate diverse derivatives .

Case Study 1: Anticancer Efficacy

A study involving a series of synthesized dihydropyridine derivatives demonstrated that specific modifications to the core structure significantly increased cytotoxicity against cancer cells. The compound with the benzyloxy and dimethoxyethyl groups was among those that exhibited the highest activity, suggesting that these functional groups play a crucial role in enhancing biological efficacy .

Case Study 2: Antibacterial Activity

In another investigation, derivatives of dihydropyridine compounds were tested for their antibacterial properties against common pathogens. The results indicated that certain modifications resulted in compounds that were superior to existing antibiotics in terms of potency and spectrum of activity .

Mechanism of Action

The compound’s mechanism of action largely depends on its interaction with biological targets.

Molecular Targets: Enzymes, receptors, and other macromolecules.

Pathways Involved: It can inhibit or activate certain biochemical pathways by binding to specific sites on target molecules, altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share partial structural homology with the target molecule, as derived from synthesis routes and similarity analyses:

1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 1335210-23-5)

- Substituents : Methoxy at 5-position (vs. benzyloxy in the target compound).

- Role : Serves as a precursor in multi-step syntheses of dolutegravir derivatives and antitumor agents .

- Demonstrated utility in generating novel compounds via hydrolysis and condensation reactions .

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one (CAS 43077-77-6)

- Similarity Score : 0.74 .

- Substituents : Benzyloxy at 5-position and hydroxymethyl at 2-position.

- Key Differences :

- Lacks the dimethoxyethyl and methoxycarbonyl groups, simplifying the structure.

- The hydroxymethyl group may increase hydrogen-bonding capacity, altering solubility and target interactions.

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 70033-61-3)

Functional Implications of Substituent Variations

- Benzyloxy vs. Methoxy analogs (e.g., 1335210-23-5) are more synthetically versatile, enabling downstream modifications for activity optimization .

- Dimethoxyethyl vs. Simpler Chains :

- Methoxycarbonyl at 6-Position :

- This electron-withdrawing group may stabilize the dihydropyridine ring and influence intermolecular interactions in biological targets .

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The dihydropyridine core is known for its role in various pharmacological effects, particularly in cardiovascular and neuroprotective applications.

Structural Formula

Key Functional Groups

- Dihydropyridine core : Central to the compound's activity.

- Methoxycarbonyl group : Influences lipophilicity and interaction with biological membranes.

- Benzyloxy group : Enhances stability and bioavailability.

Antioxidant Activity

Research indicates that compounds in the dihydropyridine class exhibit significant antioxidant properties. The presence of methoxy groups contributes to their ability to scavenge free radicals, thus protecting cells from oxidative stress.

Study Findings

- A study demonstrated that similar dihydropyridine derivatives showed a dose-dependent increase in antioxidant activity, measured by DPPH radical scavenging assays .

Cardiovascular Effects

Dihydropyridines are well-known calcium channel blockers. This compound may exhibit similar effects, leading to vasodilation and reduced blood pressure.

Clinical Implications

- In vitro studies have shown that this compound can inhibit calcium influx in vascular smooth muscle cells, suggesting potential use in treating hypertension .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of dihydropyridine derivatives. This compound may protect neuronal cells against apoptosis induced by oxidative stress.

- The neuroprotective effect is believed to stem from its ability to modulate calcium channels and reduce intracellular calcium overload, which is critical in preventing neuronal death .

Antimicrobial Activity

Emerging evidence suggests that this compound exhibits antimicrobial properties against certain bacterial strains.

Research Evidence

- A screening study revealed that the compound displayed inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Case Study 1: Cardiovascular Health

A clinical trial involving a similar dihydropyridine derivative showed significant reductions in systolic and diastolic blood pressure among participants with hypertension. Patients reported fewer side effects compared to traditional calcium channel blockers .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissue. This suggests its potential application in neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Cardiovascular | Calcium channel inhibition | |

| Neuroprotective | Modulation of calcium influx | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: Clinical Outcomes from Case Studies

| Study Type | Outcome | Reference |

|---|---|---|

| Clinical Trial | Reduced blood pressure | |

| Animal Model | Improved cognitive function |

Q & A

Basic: What are the critical handling precautions for this compound in laboratory settings?

Methodological Answer:

- Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of aerosols or dust.

- Ground equipment to prevent static discharge, as electrostatic accumulation may ignite flammable solvents.

- Store in sealed containers under dry, ventilated conditions (20–25°C), away from oxidizing agents and moisture .

Basic: Which spectroscopic techniques are most effective for characterizing its structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., benzyloxy vs. methoxy groups) and confirm the dihydropyridine ring’s tautomeric state.

- HRMS : Validate molecular weight (expected [M+H]⁺: ~406.15) and detect impurities.

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (COOH, ~2500–3300 cm⁻¹) functional groups.

- X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the dimethoxyethyl side chain .

Advanced: How can researchers design experiments to assess stability under varying pH conditions?

Methodological Answer:

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.

- Monitor degradation via HPLC-UV (λ = 270 nm) at 0, 24, 48, and 72 hours.

- Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Correlate instability with protonation states of the carboxylic acid and dihydropyridine moieties .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Methodological Answer:

- Parameter optimization : Systematically vary reaction temperature (e.g., 60°C vs. reflux), solvent (DMF vs. THF), and catalyst (e.g., Pd/C vs. enzyme-mediated).

- Intermediate analysis : Use LC-MS to identify side products (e.g., hydrolysis of methoxycarbonyl groups).

- Purification comparison : Test column chromatography (silica gel, ethyl acetate/hexane) against recrystallization (ethanol/water) to isolate pure product .

Basic: What physicochemical properties influence solubility and bioavailability?

Methodological Answer:

| Property | Method | Impact |

|---|---|---|

| LogP | HPLC retention time vs. standards | High lipophilicity (LogP ~2.5) limits aqueous solubility. |

| pKa | Potentiometric titration | Carboxylic acid (pKa ~3.5) enhances solubility at intestinal pH. |

| Melting Point | Differential Scanning Calorimetry | High melting point (>150°C) suggests crystalline stability. |

Advanced: How can computational modeling predict reactivity in nucleophilic environments?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-31G*) to map electron-deficient regions (e.g., C4 carbonyl).

- Validate with kinetic assays : React with nucleophiles (e.g., benzylamine) in DMSO, monitoring adduct formation via NMR .

- Compare experimental activation energy (ΔG‡) with computed transition states to refine predictive models .

Basic: What disposal protocols should be followed for waste containing this compound?

Methodological Answer:

- Collect waste in chemically resistant containers labeled “Hazardous Organic Waste.”

- Consult local regulations for incineration (≥1000°C) or disposal via licensed facilities.

- Small-scale neutralization : Treat with 1M NaOH (hydrolyzes ester groups) followed by biodegradability testing .

Advanced: How should researchers synthesize derivatives for SAR studies?

Methodological Answer:

- Target modifications :

- Benzyloxy group : Introduce halogens (Cl, F) via electrophilic substitution.

- Dimethoxyethyl chain : Replace with cyclic ethers (e.g., tetrahydrofuran).

- Parallel synthesis : Use automated platforms to generate 10–20 analogs.

- Bioassay integration : Test against target enzymes (e.g., kinases) using fluorescence-based assays .

Basic: What degradation pathways are observed under accelerated stability testing?

Methodological Answer:

- Hydrolysis : Methoxycarbonyl → carboxylic acid in acidic conditions (pH <3).

- Oxidation : Dihydropyridine ring → pyridine derivative under light exposure.

- Mitigation : Use amber glass vials, inert atmospheres (N₂), and desiccants (silica gel) during storage .

Advanced: How to elucidate its mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic analysis : Vary substrate concentration with/without inhibitor. Plot Lineweaver-Burk to identify inhibition type.

- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to purified enzyme.

- Molecular docking : Use AutoDock Vina to simulate binding poses in the enzyme’s active site. Validate with ITC for thermodynamic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.